O-(Diphenylphosphinyl)hydroxylamine
Description
Comparative Analysis with Other Electrophilic Aminating Reagents
Diphenyl Phosphorazidateresearchgate.net
Diphenyl phosphorazidate (DPPA) is another important reagent in organic synthesis, known for its versatility in a range of chemical transformations. tcichemicals.com While not directly used in the synthesis of this compound, DPPA is a well-established electrophilic aminating agent in its own right, offering a comparative perspective on amination chemistry. uzh.chscispace.com It is widely employed in peptide synthesis as a coupling reagent with low epimerization rates. tcichemicals.com
DPPA's utility extends to the modified Curtius reaction, the conversion of alcohols to azides, and various cycloaddition reactions. researchgate.netrsc.org In the context of amination, DPPA can react with enolates of carboxamides to produce α-amino acid derivatives, showcasing its role in the formation of C-N bonds. uzh.chscispace.com The mechanism of these amination reactions is distinct from that of DPPH, providing researchers with alternative strategies for introducing nitrogen into organic molecules.
Fluorenone Oxime Tosylate and Mesylateresearchgate.net
Fluorenone oxime tosylate and mesylate are other examples of electrophilic aminating agents that have been developed for specific applications. ariel.ac.il These reagents are particularly notable for their ability to perform intermolecular electrophilic O-amination of alcohols, a transformation that is not readily achieved with other aminating agents. ariel.ac.il The reaction proceeds under mild conditions in the presence of a base, such as sodium hydride, to yield O-aminated products. ariel.ac.il
The reactivity of fluorenone oxime tosylate and mesylate is influenced by steric and electronic factors within the alcohol substrate. ariel.ac.il For instance, the presence of an aromatic ring or a double bond in the alcohol can enhance the reaction rate. ariel.ac.il The development of these reagents highlights the ongoing efforts in synthetic chemistry to create novel tools for selective bond formation, providing a broader context for appreciating the specific advantages and applications of this compound.
Overview of Research Directions and Applicationsrsc.org
The research landscape for this compound is diverse, with a primary focus on its application as an electrophilic aminating agent. orgsyn.orgenamine.net A significant area of investigation involves the amination of carbanions and Grignard reagents, which allows for the direct formation of C-N bonds and the synthesis of primary amines. enamine.net This methodology has been successfully applied to the synthesis of various amine-containing compounds.
Another key research direction is the use of DPPH in the amination of nitrogen-containing heterocycles, such as indoles, carbazoles, and imidazoles. enamine.net This is particularly relevant in medicinal chemistry, where such heterocyclic scaffolds are common. Furthermore, DPPH has been utilized for the aziridination of enones, providing a route to synthetically valuable three-membered nitrogen-containing rings. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-diphenylphosphorylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2P/c13-15-16(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJECIYLGISUNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449717 | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-96-7 | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DIPHENYLPHOSPHINYLHYDROXYLAMINE | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(Diphenylphosphinyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | O-(DIPHENYLPHOSPHINYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9PF20T75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for O Diphenylphosphinyl Hydroxylamine
Traditional Synthesis Routes
The foundational method for synthesizing O-(Diphenylphosphinyl)hydroxylamine has been a single-step process involving the reaction of a phosphinic chloride with hydroxylamine (B1172632).
The conventional synthesis of this compound involves the reaction between diphenylphosphinic chloride and hydroxylamine. tandfonline.comrsc.orgsmolecule.com This procedure is typically carried out by reacting hydroxylamine hydrochloride with diphenylphosphinic chloride in the presence of a base. tandfonline.comresearchgate.net Solvents such as benzene or aqueous dioxane have been used for this reaction. rsc.orgresearchgate.net In a common approach, triethylamine is added to a mixture of hydroxylamine hydrochloride in methylene chloride, followed by the addition of diphenylphosphinic chloride. researchgate.net The resulting product is often isolated after washing with water to remove salts. researchgate.net
Despite its straightforwardness, the traditional one-step preparation of DPPH is known to be unreliable. tandfonline.com Researchers attempting to replicate this method have frequently encountered significant challenges that affect the efficiency and reproducibility of the synthesis. orgsyn.orgorgsyn.org
Key issues associated with these traditional methods include:
Variable Yields: The reported yields for this method are often inconsistent, ranging from 42% to a maximum of 70%. tandfonline.comtandfonline.com When attempted on a multi-gram scale, these methods have been found to be particularly sensitive, with yields often falling between 30% and 60%. tandfonline.comtandfonline.com
Slow Filtration Rates: A common problem encountered during the workup of the reaction mixture is slow filtration, which complicates the isolation of the final product. orgsyn.orgorgsyn.org
Product Quality: The purity of the resulting DPPH can be compromised, often due to the hydrolysis of the starting material, diphenylphosphinic chloride, which forms diphenylphosphinic acid as a byproduct. tandfonline.com
These challenges necessitated the development of more robust and scalable synthetic protocols.
Reaction of Diphenylphosphinic Chloride with Hydroxylamine
Improved and Scalable Preparation Strategies
To overcome the limitations of traditional methods, improved strategies have been developed that offer greater reliability, higher yields, and better scalability. These methods focus on controlling the reaction conditions to minimize side reactions and improve product isolation.
A key objective in developing new synthetic routes was to create a procedure that is effective on a multi-gram scale. An improved method has demonstrated consistent success, affording DPPH in 78% yield on a 10-gram scale and 84% yield on a 4-gram scale. tandfonline.comtandfonline.com This represents a significant improvement over the 30-60% yields typically obtained with traditional methods at a similar scale. tandfonline.comtandfonline.com
A significant advancement in the synthesis of DPPH has been the adaptation of Schotten-Baumann reaction conditions. tandfonline.comtandfonline.com The Schotten-Baumann reaction traditionally refers to the synthesis of amides or esters from amines or alcohols and acyl chlorides in the presence of a base. jk-sci.comwikipedia.org A key feature of this method is the use of a base to neutralize the acidic byproduct (HCl) generated during the acylation, which drives the reaction to completion. organic-chemistry.org By applying these principles to the synthesis of DPPH, the reaction between hydroxylamine and diphenylphosphinic chloride can be optimized for higher efficiency. tandfonline.com
The improved synthesis of DPPH under adapted Schotten-Baumann conditions often employs a two-phase solvent system, typically consisting of water and an immiscible organic solvent like diethyl ether or dichloromethane. tandfonline.comwikipedia.org This biphasic approach is crucial for minimizing the hydrolysis of the reactive diphenylphosphinic chloride starting material. tandfonline.com
In this setup, the hydroxylamine and a base like sodium hydroxide (B78521) are in the aqueous phase, while the diphenylphosphinic chloride is in the organic phase (e.g., diethyl ether). tandfonline.comwikipedia.org The reaction occurs at the interface of the two layers. The base in the aqueous phase effectively neutralizes the hydrochloric acid byproduct, while the bulk of the starting chloride and the final product remain in the organic phase, protected from hydrolysis. tandfonline.comwikipedia.org This strategy has proven to be a convenient and reproducible method for preparing DPPH in higher yields. tandfonline.com
Data Tables
Table 1: Comparison of
| Feature | Traditional Method (Colvin et al.) | Improved Method (Adaptation of Schotten-Baumann) |
| Reagents | Diphenylphosphinic chloride, Hydroxylamine hydrochloride, Triethylamine | Diphenylphosphinic chloride, Hydroxylamine hydrochloride, Sodium hydroxide |
| Solvent System | Single organic phase (e.g., Methylene chloride) or aqueous dioxane | Two-phase system (e.g., Diethyl ether/Water) |
| Reported Yield | Variable (42-70%); often lower on a larger scale (30-60%) tandfonline.comtandfonline.com | Reproducible and higher (78-84% on multi-gram scale) tandfonline.comtandfonline.com |
| Key Challenges | Slow filtration rates, inconsistent yields, sensitivity to scale tandfonline.comorgsyn.orgorgsyn.org | Minimized hydrolysis, improved reproducibility tandfonline.com |
Table 2: Example Conditions for Improved Multi-gram Synthesis of DPPH
| Parameter | Value/Description |
| Scale (Diphenylphosphinic chloride) | 10.0 g tandfonline.com |
| Hydroxylamine Hydrochloride | 2.2 equivalents tandfonline.com |
| Base (Sodium Hydroxide) | 2.1 equivalents tandfonline.com |
| Solvent System | Diethyl ether and Water (4.5:1 ratio) tandfonline.com |
| Reaction Temperature | -15°C to 0°C tandfonline.com |
| Reaction Time | 25 minutes tandfonline.com |
| Workup | Filtration, washing with cold water and diethyl ether, treatment with aq. NaOH tandfonline.com |
| Final Yield | 78% tandfonline.com |
Mechanistic Investigations of Synthetic Pathways
The synthesis of this compound involves two key mechanistic transformations: a nucleophilic substitution at the phosphorus center and an acid-catalyzed deprotection.
The formation of the P-O-N linkage is a result of a nucleophilic attack. It has been established that when diphenylphosphinic chloride reacts with hydroxylamine or its derivatives, the oxygen atom of the hydroxylamine acts as the nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride. rsc.org This results in the formation of the O-phosphinylated product rather than the N-phosphinylated isomer. rsc.org The reaction proceeds via a standard nucleophilic substitution mechanism, where the oxygen's lone pair of electrons attacks the phosphorus center, leading to the displacement of the chloride leaving group. The presence of a base like triethylamine is essential to deprotonate the hydroxylamine, increasing its nucleophilicity, and to neutralize the HCl generated, preventing it from protonating the starting material.
The second stage of the synthesis, the removal of the tert-butoxycarbonyl (Boc) group from the tert-butyl (diphenylphosphoryl)oxycarbamate intermediate, follows a well-understood acid-catalyzed mechanism. commonorganicchemistry.comjk-sci.com The process is initiated by the protonation of one of the carbonyl or ether oxygens of the Boc group by a strong acid, such as methanesulfonic acid. commonorganicchemistry.comjk-sci.com This protonation makes the carbamate a better leaving group. The subsequent step involves the cleavage of the C-O bond to release a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate. commonorganicchemistry.com The tert-butyl cation is typically scavenged or eliminates a proton to form isobutylene gas. commonorganicchemistry.com The carbamic acid intermediate is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the final deprotected product, this compound. commonorganicchemistry.comjk-sci.com
Reactivity and Reaction Mechanisms in Organic Transformations
Electrophilic Amination Reactions
DPPH functions as an effective electrophilic aminating agent in a range of reactions. nih.govrsc.orgenamine.net These transformations are crucial for the synthesis of amines and their derivatives, which are important structural motifs in many biologically active compounds.
DPPH is effective in the amination of a variety of stabilized carbanions. researchgate.netenamine.net The efficiency of the reaction is often correlated with the stability of the carbanion; more stabilized carbanions tend to provide higher yields of the aminated product. researchgate.net This method has been successfully applied to enolates derived from malonates, phenylacetates, and phenylacetonitriles. acs.org The reaction proceeds efficiently with sodium or potassium enolates at low temperatures, such as -78 °C. acs.org This reactivity provides a direct pathway to α-amino acids and their derivatives. researchgate.net
A related reagent, O-di(p-methoxyphenyl)phosphinylhydroxylamine, has been reported as an improved alternative for the amination of stabilized enolates due to its better solubility in organic solvents at low temperatures. acs.org
The amination of Grignard reagents with DPPH provides a direct route to primary amines. researchgate.netenamine.net This method serves as an alternative to traditional approaches for amine synthesis. organic-chemistry.org The reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic nitrogen atom of DPPH.
Studies have shown that DPPH can effectively aminate isopropyl, t-butyl, and cyclohexyl carbanions generated from their corresponding Grignard reagents, yielding the respective primary amines in moderate yields of 36%, 34%, and 50%. researchgate.net The choice of the Grignard reagent's counterion can influence the reaction yield, with RMgCl generally providing better results than RMgBr. researchgate.net While other hydroxylamine (B1172632) derivatives like hydroxylamine-O-sulfonic acid (HOSA) were found to be ineffective for the amination of these specific Grignard reagents under similar conditions, DPPH demonstrates utility in these transformations. researchgate.net
The scope of electrophilic amination of Grignard reagents has been expanded with other O-sulfonyl oxime derivatives, demonstrating broad applicability for both aryl and alkyl Grignard reagents. organic-chemistry.orgwiley-vch.de
DPPH is a reliable reagent for the N-amination of both primary and secondary amines. enamine.net The process typically involves deprotonation of the amine with a base, such as sodium hydride, followed by treatment with DPPH. enamine.net This method has been utilized in a metal-free strategy for synthesizing hydrazines from secondary amines that contain an electron-withdrawing group. researchgate.net Furthermore, if the starting material is a Boc-protected primary amine, this reaction allows for the synthesis of a monosubstituted hydrazine (B178648) in a two-step process. researchgate.net
Recent research has also highlighted a novel application of DPPH in the hydro- and deuterodeamination of primary amines. nih.gov This method is characterized by its mild reaction conditions, rapid completion, and straightforward purification due to the formation of water-soluble byproducts. nih.gov
DPPH is effective for the electrophilic N-amination of π-electron-rich nitrogen heterocycles, often resulting in high yields. researchgate.net This reaction is a key step in the synthesis of various substituted bicyclic compounds. researchgate.net The resulting N-amino heterocyclic derivatives can be further transformed, for instance, by heating in the presence of formamide (B127407) to yield bicyclic structures. researchgate.net
DPPH readily reacts with the N-H group of various heterocyclic compounds, including imidazoles, xanthines, indoles, and carbazoles. enamine.net Research has demonstrated that DPPH is superior to hydroxylamine-O-sulfonic acid (HOSA) for the amination of the N-H groups in these heterocycles, providing consistently higher yields. researchgate.net An improved one-flask procedure for the amination of indole, skatole, and carbazole (B46965) with DPPH in the presence of potassium hydroxide (B78521) in dimethylformamide has been developed, affording the corresponding N-amino derivatives in yields of 52-62%. researchgate.net This method avoids the need for the preparation of intermediate sodio derivatives and Schiff bases. researchgate.net
A significant application of DPPH is the direct conversion of (hetero)aryl boronic acids and their corresponding esters to primary anilines. organic-chemistry.orgscientificupdate.comnih.govorganic-chemistry.orgacs.org This transformation is notable for its mild, metal-free conditions, proceeding rapidly at room temperature. organic-chemistry.orgthieme-connect.comscientificupdate.com The reaction exhibits a broad substrate scope and high tolerance for various functional groups. organic-chemistry.orgacs.org
This method is particularly advantageous for the synthesis of electron-deficient (hetero)aryl anilines, which are often challenging to prepare using other methods. organic-chemistry.orgthieme-connect.comscientificupdate.comnih.gov The reaction is relatively insensitive to the electronic properties of the aryl group, as indicated by a low Hammett reaction constant (ρ = –0.14). thieme-connect.comacs.org This is in contrast to other electrophilic amination reagents like hydroxylamine-O-sulfonic acid (HOSA), which shows a much greater sensitivity to substrate electronics (ρ = –1.9). thieme-connect.comorganic-chemistry.org
The proposed mechanism involves the reversible formation of an adduct between the boronic acid and DPPH, followed by a 1,2-aryl migration from boron to nitrogen. organic-chemistry.orgacs.org Subsequent hydrolysis of the intermediate yields the primary aniline (B41778). organic-chemistry.orgacs.org Optimal reaction conditions typically involve the use of a base like potassium hydroxide in a solvent such as acetonitrile (B52724) or dimethylformamide. organic-chemistry.orgscientificupdate.com
| Substrate Type | Reagent | Conditions | Product | Yield (%) | Reference |
| Aryl Boronic Acids | DPPH, KOH | MeCN, rt | Primary Anilines | High | thieme-connect.comscientificupdate.com |
| Heteroaryl Boronic Acids | DPPH, KOH | MeCN, rt | Heteroaryl Anilines | High | thieme-connect.com |
| Aryl Boronic Esters | DPPH, KOH | MeCN, rt | Primary Anilines | High | organic-chemistry.orgscientificupdate.com |
| Electron-Deficient Aryl Boronic Acids | DPPH, KOH | MeCN, rt | Electron-Deficient Anilines | High | thieme-connect.comscientificupdate.com |
| Sterically Hindered Aryl Boronic Acids | DPPH, KOH | MeCN, rt | Sterically Hindered Anilines | High | thieme-connect.com |
Amination of Aryl Boronic Acids and Esters to Primary Anilines
N-N Bond Formation Reactions
O-(Diphenylphosphinyl)hydroxylamine serves as an effective reagent for facilitating N-N bond formation. rsc.org It is employed as an electrophilic source of the amino group (NH2), which can react with nitrogen nucleophiles to create hydrazine derivatives. rsc.org
DPPH enables a highly efficient, metal-free strategy for the synthesis of hydrazines from secondary amines that contain an electron-withdrawing group. researchgate.net This method provides a direct route to forming an N-N bond by reacting the amine with DPPH. researchgate.net Furthermore, mechanistic studies on the deamination of primary amines using DPPH have shown that an alkyl hydrazine is a key intermediate in the reaction pathway. nih.gov In this process, the primary amine is first converted to the corresponding hydrazine, which then undergoes further reaction. nih.gov
C-N Bond Formation Reactions
The primary utility of this compound in organic synthesis is as an electrophilic aminating agent for the formation of C-N bonds. rsc.org It can transfer its amino group to a variety of carbon-based nucleophiles, including carbanions and organometallic reagents. researchgate.net
A novel application of DPPH is in skeletal editing through the nitrogen deletion of secondary amines. enamine.netd-nb.info This reaction facilitates the formation of a C(sp³)–C(sp³) bond by extruding a nitrogen atom from the molecular skeleton of a secondary amine. enamine.netnih.gov The process is initiated by the reaction of the secondary amine with DPPH, which leads to an intermediate that rearranges to form an isodiazene. nih.govresearchgate.net This isodiazene intermediate is unstable and extrudes dinitrogen gas (N₂), resulting in the formation of a new carbon-carbon bond. d-nb.infonih.gov This methodology demonstrates high functional tolerance and is applicable to a range of alkylamines. enamine.net
This compound provides a straightforward, one-pot method for the direct conversion of aldehydes into nitriles. nih.govmissouri.edu The transformation is typically achieved by heating the aldehyde with DPPH in a solvent such as toluene. missouri.edu A proposed mechanism involves an initial condensation to form an O-phosphinyl aldoxime, followed by an electrocyclic rearrangement that results in the elimination of diphenylphosphinic acid to yield the nitrile. missouri.edu This method is noted for its chemoselectivity, as it can be performed in the presence of other sensitive functional groups like alcohols, ketones, esters, and amines without affecting them. nih.govmissouri.edu
Table 3: Conversion of Various Aldehydes to Nitriles using DPPH
| Aldehyde Substrate | Product Nitrile | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Benzonitrile | 95 | missouri.edu |
| 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 96 | missouri.edu |
| 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 98 | missouri.edu |
| trans-Cinnamaldehyde | trans-Cinnamonitrile | 97 | missouri.edu |
| 3-Pyridinecarboxaldehyde | 3-Pyridinecarbonitrile | 86 | missouri.edu |
| Dodecanal | Dodecanenitrile | 91 | missouri.edu |
O-N Bond Formation Reactions
This compound is a proficient reagent for facilitating the formation of O-N bonds through electrophilic amination. nih.gov These reactions are crucial in organic synthesis for creating O-substituted hydroxylamine derivatives.
The intermolecular electrophilic O-amination of aliphatic alcohols is a transformation that allows for the direct formation of an O-N bond, producing O-alkylhydroxylamine derivatives. While O-amination of oxygen is generally less explored than amination on carbon or nitrogen, specific reagents have been developed for this purpose. ariel.ac.il
Research into this class of reactions has been conducted using N-electrophilic reagents like fluorenone oxime tosylate and fluorenone oxime mesylate. ariel.ac.ilnih.gov In these studies, the alcohol is first deprotonated with a base such as sodium hydride (NaH) to form an alkoxide. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent to form an oxime ether, which can subsequently be hydrolyzed to the desired O-alkylhydroxylamine. ariel.ac.il
Studies on electrophilic O-amination using fluorenone oxime derivatives have shown that the reaction is highly sensitive to steric hindrance in the alcohol substrate. ariel.ac.ilnih.gov The rate and yield of the amination decrease as the steric bulk around the hydroxyl group increases. For example, primary alcohols react more readily than secondary alcohols. Even among primary alcohols, linear structures like n-butanol react more slowly compared to less hindered primary alcohols. ariel.ac.il This suggests that sterically demanding environments impede the nucleophilic attack of the alkoxide on the aminating agent. nih.gov
Table 1: Effect of Alcohol Structure on O-Amination Yield Reaction performed with fluorenone oxime mesylate.
| Alcohol Substrate | Type | Yield of Oxime Ether (%) | Reference |
|---|---|---|---|
| Benzyl (B1604629) alcohol | Primary, Allylic/Benzylic | 90 | ariel.ac.il |
| Cyclopentanol | Secondary | 70 | ariel.ac.il |
| n-Butanol | Primary | 65 | ariel.ac.il |
The presence of unsaturation, such as an aromatic ring or a carbon-carbon double bond, in the vicinity of the hydroxyl group has been found to increase the rate of electrophilic O-amination. ariel.ac.ilnih.gov Specifically, allylic and benzylic alcohols react more rapidly than their saturated aliphatic counterparts. ariel.ac.il For instance, benzyl alcohol provides a high yield of the corresponding oxime ether in a much shorter reaction time compared to n-butanol. ariel.ac.il This rate enhancement is attributed to the electronic properties of the allylic and benzylic systems, which can stabilize the transition state of the reaction. organic-chemistry.orgmasterorganicchemistry.com
This compound serves as a reagent for the synthesis of O-substituted oximes from carbonyl compounds. It readily condenses with ketones, such as acetone (B3395972), to yield the corresponding O-(diphenylphosphinyl)oxime. rsc.org This reaction provides a direct route to oxime derivatives where the oxygen atom is substituted with a diphenylphosphinyl group. rsc.org
The general mechanism for oxime formation involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon of the ketone or aldehyde. ic.ac.ukmasterorganicchemistry.comyoutube.com This is because the nitrogen atom in hydroxylamine is a stronger nucleophile than the oxygen atom. ic.ac.uk The initial attack forms a tetrahedral intermediate. youtube.com This intermediate then undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the oxime. wikipedia.orgresearchgate.net
Table 2: Synthesis of O-Substituted Oximes
| Carbonyl Compound | Aminating Reagent | Product | Reference |
|---|---|---|---|
| Acetone | This compound | O-(Diphenylphosphinyl)acetoxime | rsc.org |
| Ketone (general) | Hydroxylamine | Ketoxime | youtube.comwikipedia.org |
| Aldehyde (general) | Hydroxylamine | Aldoxime | wikipedia.org |
Intermolecular Electrophilic O-Amination of Aliphatic Alcohols
S-N Bond Formation Reactions
The formation of sulfur-nitrogen (S-N) bonds is another key transformation enabled by hydroxylamine-derived reagents like DPPH. nih.gov These reactions are vital for the synthesis of important classes of organosulfur compounds, including sulfenamides and sulfinamides, which are synthesized from thiols. nih.govnih.govsemanticscholar.org
The reaction typically involves the electrophilic amination of a thiol (R-SH). In this process, the thiol or its corresponding thiolate acts as a sulfur nucleophile, attacking the electrophilic nitrogen of the aminating agent. nih.govresearchgate.net This results in the formation of a new S-N bond and the displacement of the leaving group from the nitrogen atom. Hydroxylamine-derived reagents have been successfully employed in the iron-catalyzed synthesis of unprotected sulfinamides (-SONH₂) directly from thiols, where the reagent serves as the source for both the nitrogen and oxygen atoms. nih.gov The oxidative coupling of thiols and amines is a common strategy for creating sulfenamides. nih.govsemanticscholar.orgresearchgate.net
Table 3: Synthesis of Sulfur-Nitrogen Compounds from Thiols
| Sulfur Substrate | Aminating/Oxidizing System | Product Class | Reference |
|---|---|---|---|
| Thiol | Hydroxylamine-derived reagent / Fe catalyst | Sulfinamide | nih.gov |
| Thiophenol | Amine / I₂/KMnO₄ | Sulfenamide | nih.gov |
| Heteroaryl Thiol | Amine / Electrochemical (catalyst-free) | S-Heteroaryl Sulfenamide | nih.govsemanticscholar.org |
| p-Thiocresol | tert-Butylamine / CuI catalyst | Sulfenamide | nih.gov |
Thioether S-Imination
This compound (DPPH) has emerged as a significant reagent for the S-imination of thioethers. This reaction introduces a nitrogen group onto a sulfur atom, a transformation of considerable value in medicinal chemistry and materials science. The process facilitated by DPPH is noted for its mild conditions and broad applicability, even for complex molecules.
Research findings have demonstrated that DPPH enables the late-stage S-imination of thioethers in various substrates, including peptides and natural products. nih.govenamine.net This highlights the reagent's chemoselectivity and tolerance for a wide range of functional groups. The reaction proceeds efficiently, providing a direct method for the synthesis of important sulfur-containing compounds. nih.govenamine.net The mechanism involves the electrophilic transfer of an amino group from DPPH to the nucleophilic sulfur of the thioether. researchgate.net
Formation of Sulfilimines
The S-imination of thioethers using this compound directly yields sulfilimines, specifically N-unsubstituted (free-NH) sulfilimines. nih.govenamine.net These compounds are isosteres of sulfoxides and serve as versatile building blocks and precursors for more complex sulfur(VI) scaffolds. nih.govenamine.net
The reaction with DPPH provides a robust and efficient pathway to access these valuable molecules. It is particularly advantageous for its ability to function under mild, metal-free conditions, making it suitable for sensitive and complex substrates. nih.govenamine.net For instance, the methodology has been successfully applied to the late-stage functionalization of a clinically trialed drug, peptides, and natural products, showcasing its broad functional group tolerance. nih.govenamine.net The reaction generally proceeds with high chemoselectivity. nih.govenamine.net
A key feature of this method is the direct formation of N-H sulfilimines, which can be challenging to synthesize using other methods. The diphenylphosphinoyl group in DPPH acts as a good leaving group, facilitating the transfer of the NH group.
Table 1: Formation of Sulfilimines using DPPH
| Substrate Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Peptides | Mild, metal-free | Late-stage S-imination | nih.govenamine.net |
| Natural Products | Mild, metal-free | Late-stage S-imination | nih.govenamine.net |
| Clinically Trialled Drug | Mild, metal-free | Late-stage S-imination | nih.govenamine.net |
Formation of Sulfoximines
This compound is also instrumental in the synthesis of sulfoximines. These compounds can be accessed through a one-pot reaction starting from thioethers, which are first iminated to the corresponding sulfilimine and then oxidized, or by direct imination of sulfoxides.
A highly efficient one-pot reaction has been developed for accessing free-NH sulfoximines from a variety of substrates using DPPH. nih.govenamine.net This method is high-yielding and has been applied to substrates of potential clinical importance. nih.govenamine.net When starting from sulfoxides, the use of a rhodium catalyst has been shown to afford free-NH sulfoximines in higher yields. nih.govenamine.net This catalytic system enhances the efficiency of the S-imination of the sulfoxide. The methodology's robustness has been demonstrated by its successful application to an oxidatively delicate amatoxin, yielding the corresponding sulfoximine (B86345) congener. nih.govenamine.net
Table 2: Synthesis of Sulfoximines
| Starting Material | Reagent/Catalyst | Key Feature | Reference |
|---|---|---|---|
| Thioethers (diverse substrates) | DPPH | Efficient, high-yielding, one-pot reaction for free-NH sulfoximines | nih.govenamine.net |
| Sulfoxides | DPPH / Rhodium catalyst | Higher yields of free-NH sulfoximines | nih.govenamine.net |
Intramolecular Cyclization Reactions
This compound facilitates various intramolecular cyclization reactions, notably in the synthesis of lactams. nih.govacs.org These reactions often proceed without the need for expensive metal catalysts. nih.gov
A significant application of DPPH is in the aza-Baeyer-Villiger rearrangement of cyclobutanones to produce γ-lactams. acs.org This reaction is characterized by its mild conditions and stereospecificity, allowing for enantiomeric excesses greater than 99%. acs.org The mechanism is distinct from the classical Beckmann rearrangement, proceeding through a Criegee-like intermediate. acs.org This allows for a regioselective and chemoselective nitrogen insertion process, making it a valuable tool for late-stage skeletal editing in the synthesis of complex molecules like Rolipram and its analogs. acs.org The diphenylphosphinate (B8688654) moiety serves as an effective leaving group, driving the rearrangement. acs.org
Catalysis and Reaction Enhancement
Current research literature primarily describes this compound as a versatile electrophilic aminating reagent rather than a catalyst. nih.govenamine.netacs.org In the reactions where it participates, such as S-imination and amination of carbanions, DPPH is consumed as it donates the amino (NH₂) group to the substrate. enamine.netacs.org
While DPPH itself is not typically a catalyst, its use can be enhanced by catalytic systems. For example, in the formation of free-NH sulfoximines from sulfoxides, the addition of a rhodium catalyst leads to higher yields, indicating a synergistic effect between the metal catalyst and the aminating reagent. nih.govenamine.net
A significant advantage of using this compound is its efficacy under metal-free conditions for a variety of transformations. nih.govresearchgate.netacs.org This aligns with the principles of green chemistry by avoiding potentially toxic and expensive heavy metals. frontiersin.org
The S-imination of thioethers to form sulfilimines is a prime example of a reaction that proceeds efficiently with DPPH under mild, metal-free, and biomolecule-compatible conditions. nih.govenamine.netresearchgate.net Similarly, intramolecular cyclizations, such as the aza-Baeyer-Villiger rearrangement to form γ-lactams, are effectively carried out without the need for metal catalysts. nih.govacs.org The ability of DPPH to facilitate stereo- and regioselective C-N, N-N, O-N, and S-N bond formations often circumvents the requirement for metal catalysis. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Rolipram |
| Thioether |
| Sulfilimine |
| Sulfoximine |
| γ-lactam |
| Cyclobutanone |
Applications in Advanced Chemical Synthesis
Pharmaceutical Development and Medicinal Chemistry
DPPH is a versatile tool in medicinal chemistry, contributing to various stages of the drug discovery and development pipeline. smolecule.com Its ability to form stable intermediates and participate in specific, high-yield reactions makes it a valuable asset for chemists creating complex and novel molecular architectures. smolecule.comchemimpex.com
DPPH serves as a crucial precursor or intermediate in the synthesis of pharmaceutical compounds. innospk.comontosight.ai It is particularly valued for its role in preparing complex molecules and pharmaceutical intermediates. innospk.com For instance, due to its robust nature, it has been used in the large-scale synthesis of precursors for drugs like vardenafil.
The synthesis of phosphoramidates and phosphonamidates is a key application of DPPH in medicinal chemistry. chemimpex.com Phosphoramidates are a class of organophosphorus compounds where an amine group replaces an oxygen atom in a phosphate (B84403) group. wikipedia.org This structural motif is found in a variety of biologically active molecules. nih.gov The "ProTide" approach, which masks a nucleoside monophosphate as a phosphoramidate (B1195095) to improve cellular uptake and activation, has been highly successful in developing antiviral drugs. nih.gov This technology has led to FDA-approved treatments, underscoring the importance of reagents like DPPH that facilitate the formation of these critical P-N bonds. chemimpex.comnih.gov
DPPH's utility in forming stable intermediates is a significant advantage in drug development. smolecule.com It enables complex molecular construction under mild conditions, which is often necessary for sensitive, multi-functional molecules. researchgate.net A notable application is in "late-stage skeletal editing," where the core structure of a molecule is modified late in the synthetic sequence. This has been demonstrated in the synthesis of Rolipram and its N-alkylated analogs, showcasing the reagent's capacity for sophisticated molecular engineering. researchgate.net
Late-stage functionalization—the introduction of new functional groups into a complex molecule at a late point in its synthesis—is a powerful strategy in drug discovery. DPPH has proven to be an excellent reagent for this purpose. researchgate.netnih.gov Researchers have developed a method using DPPH for the S-imination of thioethers under mild, metal-free conditions. nih.govresearchgate.net This reaction exhibits high chemoselectivity and is tolerant of a wide range of functional groups, making it suitable for modifying complex biomolecules. researchgate.netnih.govresearchgate.net The technique has been successfully applied to peptides, natural products, and even a clinically trialled drug, demonstrating its broad applicability. nih.govresearchgate.net This method can also be extended to a one-pot reaction to create free-NH sulfoximines, which are important scaffolds in medicinal chemistry. nih.govresearchgate.net
| Application | Substrates | Conditions | Key Advantages | Source |
|---|---|---|---|---|
| S-imination of Thioethers | Peptides, natural products, clinically trialled drug | Mild, metal-free, biomolecule-compatible | Excellent chemoselectivity, broad functional group tolerance | researchgate.netnih.govresearchgate.net |
| Synthesis of free-NH Sulfoximines | Diverse substrates, including those of clinical importance | Efficient, high-yielding, one-pot reaction | Access to versatile S(VI) scaffolds | nih.govresearchgate.net |
| S-imination of Sulfoxides | Sulfoxides, including amatoxin | In the presence of a rhodium catalyst | Higher yields of free-NH sulfoximines, validated on delicate molecules | nih.govresearchgate.net |
Anilines are fundamental building blocks in a vast number of pharmaceuticals. researchgate.net DPPH provides a mild and effective route for their synthesis. One study demonstrated the conversion of (hetero)aryl boronic acids into primary anilines using DPPH, expanding the toolkit for creating aniline (B41778) derivatives for drug discovery. Another approach involves the rhodium-catalyzed reaction of nitroarenes with diphenylphosphine (B32561) oxide to produce o-(diphenylphosphinoyloxy)anilines. researchgate.net These products are valuable intermediates that can be readily converted to ortho-aminophenols, another important class of bioactive molecules. researchgate.net
Agrochemical Development
The utility of O-(Diphenylphosphinyl)hydroxylamine extends beyond pharmaceuticals into the field of agrochemical development. chemimpex.comresearchgate.net The chemical structures and synthetic strategies employed in creating new agrochemicals often overlap with those in medicinal chemistry. Amines and their derivatives are crucial components in many active ingredients used in agriculture. researchgate.net DPPH serves as a versatile reagent for forming various chemical bonds, including C-N, S-N, O-N, and N-N, under mild, metal-free conditions, making it applicable to the synthesis of complex molecules for the agrochemical industry. researchgate.net Furthermore, the phosphoramidate intermediates that DPPH helps to create are important not only in pharmaceuticals but also in the production of agrochemicals. chemimpex.com
Polymer Industry Applications
While this compound is a well-established reagent in small molecule synthesis, its documented applications in the polymer industry are not extensively reported in readily available scientific literature. Commercial suppliers may categorize it under "Polymerization Initiators," suggesting a potential role in initiating polymer chain growth. ambeed.com However, detailed research findings or specific examples of its use in polymer synthesis, such as in controlled polymerization or for polymer functionalization, are not prominently featured in peer-reviewed journals.
Chemical Biology Research
The utility of this compound extends into the realm of chemical biology, where the precise introduction of nitrogen-containing functional groups into bioactive molecules is of paramount importance. Its ability to act as an electrophilic source of a primary amine makes it a valuable reagent for the synthesis and modification of biologically relevant scaffolds. enamine.net
Recent research has highlighted the use of DPPH in the late-stage modification of complex molecules, including peptides and natural products. A significant application is the S-imination of thioethers under mild, metal-free conditions. This reaction is compatible with a wide range of functional groups found in biomolecules, enabling the modification of peptides and even a clinically trialled drug. This demonstrates the potential of DPPH for bioconjugation and the synthesis of peptide or protein analogs with altered properties.
Furthermore, the core reactivity of DPPH in forming carbon-nitrogen bonds is fundamental to the synthesis of numerous bioactive compounds. Its application in constructing nitrogen-containing heterocyclic cores, which are prevalent in many pharmaceuticals, underscores its importance in drug discovery and development programs. innospk.com
Analytical Chemistry
In the field of analytical chemistry, the reactivity of this compound lends itself to applications in derivatization for the enhanced detection and quantification of certain analytes.
This compound serves as an effective derivatizing agent for primary and secondary amines. enamine.net The principle of this application lies in its character as an electrophilic aminating reagent. By reacting DPPH with an amine, a new, more easily detectable derivative can be formed. This is particularly useful in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), where the original amine may lack a suitable chromophore for UV detection or be too volatile for GC analysis. nih.gov The derivatization process can improve the chromatographic behavior and detection sensitivity of the target amine.
Beyond amines, DPPH is also an efficient reagent for the direct conversion of aldehydes to nitriles. aspirasci.com This transformation can be useful in analytical contexts for the quantification of aldehydes.
There is no readily available scientific literature to support the application of this compound in the direct detection and quantification of metal ions. The primary reactivity of DPPH is centered on electrophilic amination, and it is not typically employed as a chelating agent or as a component in fluorescent probes for metal ion sensing.
Specific Synthetic Targets Enabled by this compound
The unique reactivity of this compound has enabled the efficient synthesis of specific and complex molecular targets, including pharmacologically active compounds.
This compound has been identified as a key reagent in synthetic strategies targeting Rolipram and its N-alkylated analogs. Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been widely studied for its potential therapeutic effects. The synthesis of Rolipram and its derivatives often involves the construction of a substituted pyrrolidinone core. DPPH can be utilized in a late-stage skeletal editing approach for the synthesis of these compounds. This method showcases the reagent's utility in efficiently introducing a nitrogen atom into a pre-functionalized carbocyclic precursor, facilitating the formation of the crucial lactam ring of the Rolipram scaffold. The ability to perform such transformations late in a synthetic sequence is highly advantageous for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Sulfilimine and Sulfoximine-Fulvestrant Analogs
Recent advancements have demonstrated the utility of this compound (DPPH) in the synthesis of modified bioactive molecules, including analogues of the estrogen receptor antagonist, Fulvestrant (B1683766). nih.gov A methodology exploiting DPPH for thioether imination enables the late-stage creation of sulfilimine and sulfoximine (B86345) derivatives of Fulvestrant. nih.govresearchgate.net This transformation is significant as it introduces the sulfilimine and sulfoximine moieties, which can act as aza-isosteres of sulfoxides, potentially altering the pharmacological profile of the parent drug. nih.gov
The synthesis of a sulfoximine derivative of fulvestrant has been highlighted as a key application of modern NH transfer reactions. nih.gov This approach allows for the direct imination of the sulfur atom within the fulvestrant structure, providing access to novel analogues that would be challenging to synthesize through other methods. nih.govnih.gov The reaction conditions are notably mild and compatible with complex functional groups present in drug molecules. nih.gov
Buthionine Analogues
The application of this compound (DPPH) extends to the synthesis of buthionine analogues. nih.govresearchgate.net Buthionine sulfoximine is a well-known inhibitor of glutathione (B108866) synthesis. The DPPH-mediated imination methodology provides a direct route to novel analogues of buthionine. nih.gov This method's broad functional group tolerance and mild, metal-free conditions make it suitable for modifying molecules like buthionine, enabling the exploration of new chemical space around this important pharmacological scaffold. nih.gov
Amatoxin Sulfilimine and Sulfoximine Congeners
The synthesis of novel congeners of amatoxins, a family of bicyclic octapeptides known for their cytotoxicity, has been successfully achieved using this compound (DPPH). nih.govresearchgate.net Amatoxins contain a thioether bridge which is susceptible to oxidation. The DPPH-based S-imination method has been validated on the oxidatively delicate amatoxin structure to produce both sulfilimine and sulfoximine congeners. nih.govresearchgate.net
A key finding is that these newly synthesized sulfilimine and sulfoximine-amatoxin congeners exhibit cytotoxicity. nih.govresearchgate.net This suggests that the modification of the thioether bridge into a sulfilimine or sulfoximine does not abrogate the molecule's biological activity and may offer a handle for developing novel antibody-drug conjugates (ADCs). A patent application further details the preparation of these amatoxin analogs using DPPH and their potential use in cancer treatment. wipo.int In the presence of a rhodium catalyst, sulfoxides can be S-iminated with DPPH in high yields to afford the corresponding free-NH sulfoximines. nih.govresearchgate.net
Nitrogen-enriched compounds (primary amines, amides, N-heterocycles)
This compound is a versatile reagent for introducing nitrogen into organic molecules, facilitating the synthesis of various nitrogen-enriched compounds. nih.gov
Primary Amines
DPPH is widely used for the electrophilic amination of carbon nucleophiles to produce primary amines. researchgate.net It efficiently transforms a variety of "carbanions," with the best yields obtained from stabilized anions, such as those of the benzylic type. researchgate.net The reagent reacts effectively with organometallic compounds, including Grignard reagents and stabilized carbanions, to afford primary amines. enamine.netresearchgate.net For instance, amination of isopropyl, t-butyl, and cyclohexyl Grignard reagents with DPPH gives the corresponding primary amines in moderate yields. researchgate.net
More recently, a rapid and general method for the conversion of (hetero)aryl boronic acids and esters to primary anilines using DPPH has been developed. nih.gov This transformation proceeds quickly at room temperature, demonstrates a broad substrate scope, and has exceptional functional-group tolerance. nih.gov A key advantage of this protocol is its utility in accessing electron-deficient (hetero)aryl anilines, which were previously difficult to prepare. nih.gov
Amides
A novel methodology for the divergent synthesis of primary amides utilizes DPPH in a dearomative carbamoylation of arene π-systems. chinesechemsoc.orgchinesechemsoc.org In this process, chromium-bound arenes react with nucleophiles, and the resulting intermediate is trapped with DPPH to generate 1,3-cyclohexadienes containing a primary amide functional group. chinesechemsoc.org The reaction proceeds under mild, CO-gas-free conditions. chinesechemsoc.org The choice of the aminating reagent is crucial, and DPPH was identified as an effective amino source in an assessment of various hydroxylamine (B1172632) reagents. chinesechemsoc.org This method has been successfully applied to a range of arene substrates, including phenanthrene, and can produce synthetically challenging substituted cyclohexadienes. chinesechemsoc.org
N-heterocycles
DPPH is an effective reagent for the N-amination of nitrogen heterocycles. enamine.net It reacts rapidly with the NH group of π-electron-rich nitrogen heterocycles like imidazoles, xanthines, indoles, and carbazoles. enamine.netresearchgate.net This electrophilic amination occurs in high yields and often serves as a key step in the synthesis of more complex, substituted bicyclic systems. researchgate.net The resulting N-amino heterocyclic derivatives can be used as intermediates for further reactions. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and composition of a sample. In the synthesis of DPPH, both proton (¹H) and phosphorus-31 (³¹P) NMR are crucial for real-time reaction monitoring and final product analysis.
¹H NMR for Conversion Determination
Monitoring the conversion of starting materials to the desired product is critical for optimizing reaction time and conditions. ¹H NMR spectroscopy is an effective method for determining the extent of the reaction that forms the DPPH precursor, tert-butyl (diphenylphosphoryl)oxycarbamate, and the subsequent deprotection step to yield DPPH. orgsyn.orgorgsyn.org
The progress of the reaction can be quantified by comparing the integration of specific signals corresponding to the starting material and the product. orgsyn.org For instance, in the synthesis of the Boc-protected precursor, the conversion is determined by analyzing the aromatic region of the ¹H NMR spectrum, specifically the doublets appearing between δ 7.7–8.0 ppm. orgsyn.org By integrating the signals for the starting diphenylphosphinic chloride and the newly formed product, a percentage conversion can be calculated. A target conversion of over 95% is typically sought before proceeding with the work-up. orgsyn.org Similarly, during the deprotection of the Boc group to form the final DPPH product, ¹H NMR is used to ensure the reaction has gone to completion. orgsyn.org
Table 1: Representative ¹H NMR Data for Reaction Conversion Monitoring
| Time Point | Starting Material Integral (A) | Product Integral (B) | % Conversion [(B / (A+B)) * 100] |
| 0 min | 1.00 | 0.00 | 0% |
| 15 min | 0.05 | 0.95 | 95% |
| 30 min | < 0.01 | 0.99 | >99% |
This is an interactive data table based on representative findings for illustrative purposes.
³¹P NMR for Product Purity Assessment
Due to the presence of a phosphorus atom in O-(Diphenylphosphinyl)hydroxylamine, ³¹P NMR spectroscopy is an exceptionally valuable tool for assessing product purity. mdpi.comavantiresearch.com This technique offers several advantages, including a high natural abundance of the ³¹P isotope and a wide chemical shift range, which minimizes the likelihood of signal overlap between the product and any phosphorus-containing impurities. mdpi.comresearchgate.net
The purity of the final DPPH product can be determined using quantitative ³¹P NMR (qNMR). This involves adding a known amount of an internal standard to the NMR sample. mdpi.comnih.gov The purity of DPPH is then calculated by comparing the integral of its characteristic ³¹P signal to the integral of the signal from the internal standard. ox.ac.uk The DPPH product typically exhibits a single resonance in the ³¹P NMR spectrum. For example, a chemical shift of approximately δ 38.5 ppm is observed in deuterated methanol (B129727) (CD₃OD). orgsyn.org The absence of other signals in the spectrum is a strong indicator of high purity. Conversely, the presence of additional peaks would signify phosphorus-containing impurities, which could then be identified and quantified. The choice of solvent is crucial; aprotic solvents like DMSO-d₆ are often preferred to prevent deuterium (B1214612) exchange with any acidic protons on the analyte or standard, which could affect the accuracy of quantification. nih.govjst.go.jpjst.go.jp
Table 2: ³¹P NMR Chemical Shifts for DPPH and Potential Impurities
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Product) | CD₃OD | 38.52 |
| Diphenylphosphinic Acid (Potential Impurity) | CDCl₃ | ~25-30 |
| Triphenylphosphine Oxide (Potential Impurity) | CDCl₃ | ~25-30 |
This is an interactive data table. Chemical shifts are approximate and can vary based on experimental conditions.
Thin-Layer Chromatography (TLC) for Reaction Progress
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. chemistryhall.comquora.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.orglibretexts.org
To monitor the synthesis of DPPH, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate. libretexts.org Typically, three lanes are used: one for the starting material (reactant), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. rochester.edu The plate is then developed in a suitable solvent system (eluent). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot, corresponding to the product with a different retention factor (Rf), will appear and intensify. chemistryhall.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. quora.com Staining agents can be used to visualize spots that are not visible under UV light. chemistryhall.com
Table 3: Illustrative TLC Monitoring of DPPH Synthesis
| Lane | Time = 0 min | Time = 30 min | Time = 60 min (Complete) |
| 1 (Reactant) | Strong Spot (Rf ~0.7) | Strong Spot (Rf ~0.7) | Strong Spot (Rf ~0.7) |
| 2 (Co-spot) | Single Spot (Rf ~0.7) | Two Spots (Rf ~0.7, ~0.4) | Two Spots (Rf ~0.7, ~0.4) |
| 3 (Reaction Mixture) | Single Spot (Rf ~0.7) | Faint Reactant, Strong Product | No Reactant, Strong Product (Rf ~0.4) |
This is an interactive data table showing a hypothetical TLC progression. Rf values are for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) for Yield Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. chemrxiv.org It is employed after the reaction is complete to accurately determine the purity and yield of the isolated this compound. fishersci.com
For quantitative analysis, a precisely weighed sample of the crude or purified product is dissolved in a suitable solvent and injected into the HPLC system. The separation is typically achieved using a reversed-phase column where DPPH is separated from any remaining starting materials, byproducts, or other impurities based on their differential partitioning between the mobile phase and the stationary phase. A detector, commonly a UV detector, measures the absorbance of the eluting compounds. nih.govhumanjournals.com
The yield can be determined by creating a calibration curve from standard solutions of pure DPPH at known concentrations. By comparing the peak area of the product in the sample chromatogram to the calibration curve, the exact amount of DPPH in the sample can be calculated, allowing for an accurate determination of the reaction yield. chemrxiv.org
Table 4: Representative HPLC Method Parameters for DPPH Analysis
| Parameter | Specification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724)/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This is an interactive data table with typical parameters for the analysis of an aromatic compound like DPPH.
Emerging Research Directions and Future Perspectives
Exploration of New Substrate Scopes
The utility of O-(Diphenylphosphinyl)hydroxylamine is continually being expanded to include a wider array of substrate classes. Initially recognized for its ability to aminate stabilized carbanions and certain Grignard reagents, its application has grown significantly. researchgate.netenamine.net Research now demonstrates its effectiveness in the amination of π-electron-rich nitrogen heterocycles like imidazoles, indoles, and carbazoles. enamine.netchemicalbook.com
Recent explorations have pushed the boundaries of its reactivity. A notable development is its use in the late-stage S-imination of complex molecules, including peptides and natural products, under mild, metal-free conditions. researchgate.net This highlights the reagent's chemoselectivity and broad functional group tolerance. Another novel application involves the nitrogen deletion from secondary amines to form C(sp³)–C(sp³) bonds, a reaction that works on α-primary, α-secondary, and α-tertiary alkylamines and showcases high functional tolerance. enamine.net The electrophilic amination of lithium diene- and trienediolates of unsaturated carboxylic acids has also been achieved, yielding useful unsaturated amino acids. researchgate.net
Future work will likely focus on further expanding the scope to include less reactive or more sterically hindered substrates, as well as its application in the synthesis of increasingly complex and biologically relevant molecules.
Development of Stereoselective and Regioselective Reactions
A significant area of ongoing research is the development of reactions using DPPH that precisely control the three-dimensional arrangement (stereoselectivity) and the specific site of reaction (regioselectivity). The ability to control these outcomes is crucial for the synthesis of complex target molecules, particularly in pharmaceutical chemistry.
DPPH has been shown to facilitate both stereo- and regioselective C–N, N–N, O–N, and S–N bond-forming reactions. nih.govrsc.org For instance, in the electrophilic amination of lithium diene- and trienediolates, the amination occurs selectively at the α-carbon position. researchgate.net Similarly, the reaction of lithium diene- and triene-diolates with DPPH can afford unsaturated α-amino acids with high regioselectivity. researchgate.net
Asymmetric synthesis using DPPH has also been demonstrated. One example is the stereoselective enolate trapping of a chiral cyano-propanoate with DPPH, which is a key step in the asymmetric synthesis of (S)-3-amino-3-benzyl-2-azetidinone. researchgate.net The degree of stereoselectivity can, however, be dependent on the steric hindrance of the substrates. researchgate.net
Future efforts will likely be directed towards using chiral auxiliaries, catalysts, or reaction conditions in conjunction with DPPH to achieve higher levels of stereocontrol in a broader range of transformations.
Novel Reaction Pathways and Mechanistic Insights
While DPPH is well-established as an electrophilic aminating agent, researchers are uncovering novel reaction pathways that expand its synthetic utility. nih.gov A groundbreaking recent discovery is its use in a nitrogen deletion reaction from secondary amines to forge C(sp³)–C(sp³) bonds, demonstrating a completely new mode of reactivity. enamine.net
The fundamental mechanism of DPPH involves the diphenylphosphinyl group acting as a good leaving group, which stabilizes the reactive N–O bond and facilitates the transfer of the "NH₂" group to a nucleophile. nih.govontosight.ai The reaction of hydroxylamine (B1172632) with diphenylphosphinic chloride yields this compound, where the attack occurs at the oxygen atom, not the nitrogen, a structural feature crucial for its reactivity. researchgate.netrsc.org
DPPH's versatility is further highlighted by its ability to act as a precursor for other reactive species. For example, it can be used for the aziridination of enones through an intermediate generated in situ from the N-amination of a tertiary amine. chemicalbook.comresearchgate.net It is also employed in a one-pot transformation of aldehydes directly into nitriles, a process that tolerates numerous other functional groups. researchgate.netsmolecule.com
Continued investigation into its reaction mechanisms is expected to reveal more unconventional transformations, leading to new synthetic strategies and a deeper understanding of its chemical behavior.
Integration into Flow Chemistry and Automation
The integration of synthetic methods into continuous flow chemistry and automated systems is a key trend in modern chemistry, offering advantages in safety, scalability, and efficiency. While specific, detailed studies on integrating DPPH into flow reactors are still emerging, its characteristics make it a promising candidate for such applications.
DPPH is a stable, solid reagent, which can be advantageous for use in packed-bed reactors or as a slurry in a flow system. enamine.net The development of scalable preparation methods for DPPH, which address previous issues with variable yields and difficult filtrations, is a critical step toward its use in larger-scale continuous manufacturing. orgsyn.org Researchers at Merck have already been involved in managing flow chemistry groups and have developed a scalable synthesis of DPPH, indicating an industrial interest in its large-scale application. orgsyn.org
Future work will likely focus on developing and optimizing flow protocols for amination and other DPPH-mediated reactions. This would involve studying reaction kinetics, solvent effects, and reactor design to enable safe and efficient continuous production of aminated products.
Applications in Green Chemistry
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. irjponline.org this compound aligns with several of these principles, making it an attractive reagent for sustainable synthesis.
A key advantage of DPPH is that it facilitates a wide range of transformations without the need for expensive and often toxic heavy metal catalysts. nih.govrsc.org Many reactions, such as the direct conversion of aldehydes to nitriles or late-stage S-iminations, proceed under mild conditions. researchgate.netsmolecule.com The development of more efficient, one-pot procedures using DPPH reduces the number of synthetic steps, minimizes waste, and improves atom economy. researchgate.netsmolecule.com
Furthermore, efforts to create scalable and environmentally friendlier synthesis routes for DPPH itself contribute to its green chemistry profile. orgsyn.orgresearchgate.net By providing an alternative to transition-metal-catalyzed C-N cross-coupling methods, DPPH offers a more sustainable pathway to access structurally diverse amines. researchgate.net
Future research will likely continue to explore the use of DPPH in environmentally benign solvent systems and its application in the synthesis of green chemicals and materials, further solidifying its role in sustainable chemistry. irjponline.org
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. These theoretical studies provide deep insights into reaction mechanisms, transition states, and the factors controlling selectivity, which can accelerate the development of new synthetic methods.
Density Functional Theory (DFT) for Mechanism and Transition State Modeling
DFT studies are being applied to elucidate the complex reaction pathways of organometallic and catalytic reactions, including those relevant to amination. rsc.orgnih.gov For example, DFT has been used to study the mechanism of a regioselective intramolecular N–π rearrangement of organorhodium complexes, providing detailed information on the geometries and electronic structures of intermediates and transition states. rsc.org In enzymatic systems, hybrid DFT methods have been used to investigate the mechanism of oxidative epoxidation, modeling the active site and comparing different plausible reaction pathways to determine the most likely scenario. nih.gov
While specific DFT studies focusing exclusively on the reaction mechanisms of DPPH are not yet widely published, this is a clear and promising direction for future research. Such studies could:
Model the transition states for the amination of different substrates to explain observed regio- and stereoselectivities.
Investigate the novel nitrogen deletion pathway to understand the electronic factors that drive this unique transformation.
Predict the reactivity of new, untested substrates with DPPH, guiding experimental design.
Analyze the role of solvents and additives in modulating reaction outcomes.
By combining computational modeling with experimental work, researchers can gain a more complete picture of DPPH's reactivity, leading to the rational design of new, more efficient, and highly selective synthetic transformations.
Q & A
Q. What are the standard synthetic protocols for preparing O-(Diphenylphosphinyl)hydroxylamine (DPPH), and how do reaction conditions influence yield and purity?
DPPH is synthesized via the reaction of hydroxylamine hydrochloride with diphenylphosphinic chloride under anhydrous conditions. A scalable method involves slow addition of diphenylphosphinic chloride to hydroxylamine hydrochloride in dichloromethane, followed by neutralization with sodium bicarbonate. Yields (>85%) depend on strict moisture control and maintaining temperatures below 0°C to minimize side reactions like hydrolysis . Purity is optimized via recrystallization from toluene or ethyl acetate.
Q. How does DPPH function as an electrophilic aminating agent, and what mechanistic insights support its reactivity?
DPPH transfers the amino group through an electrophilic pathway, where the diphenylphosphinyl group acts as a stabilizing leaving group. Mechanistic studies (e.g., DFT calculations) reveal that the reaction proceeds via a six-membered transition state, where the nucleophile (e.g., enolate or organometallic species) attacks the electrophilic nitrogen, releasing diphenylphosphinic acid as a byproduct. This pathway is supported by kinetic isotope effects and trapping of intermediates .
Q. What are the primary applications of DPPH in organic synthesis, and what substrates are compatible?
DPPH is widely used for:
- Electrophilic amination of enolates, Grignard reagents, and organoboron compounds to generate primary amines .
- N-Amination of heterocycles (e.g., pyrrolo-triazines in Remdesivir synthesis) . Compatible substrates include arylboronic acids, ketones, and esters. Functional group tolerance is high, but strongly acidic protons (e.g., carboxylic acids) may require protection .
Advanced Research Questions
Q. How can reaction conditions be optimized for DPPH-mediated amination to address competing O- vs. N-acylation pathways?
Competing O-acylation is minimized by:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) favor N-attack due to enhanced electrophilicity at nitrogen.
- Base choice : Non-nucleophilic bases (e.g., LiHMDS) suppress side reactions by deprotonating substrates without interacting with DPPH.
- Temperature control : Lower temperatures (e.g., −78°C to 0°C) reduce kinetic competition between pathways. Experimental validation via ¹H NMR monitoring of intermediates is critical .
Q. What strategies resolve contradictions in regioselectivity when using DPPH for amination of polyfunctional substrates?
Conflicting regioselectivity in polyfunctional systems (e.g., α,β-unsaturated carbonyls) can be addressed by:
- Pre-complexation : Chelating agents (e.g., Mg(OTf)₂) direct amination to specific sites by stabilizing transition states.
- Computational modeling : DFT calculations predict favored pathways by comparing activation energies of possible intermediates.
- Protection/deprotection : Temporary blocking of reactive groups (e.g., silyl ethers for alcohols) ensures selective amination .
Q. How does DPPH compare to other electrophilic amination reagents (e.g., O-mesitylenesulfonylhydroxylamine) in terms of efficiency and substrate scope?
DPPH offers superior stability and broader applicability compared to alternatives:
- Stability : DPPH is shelf-stable under inert atmospheres, whereas reagents like MSH degrade rapidly.
- Functional group tolerance : DPPH tolerates esters and boronic acids, while MSH reacts preferentially with strong nucleophiles (e.g., enamines).
- Byproduct handling : Diphenylphosphinic acid (DPPA) is less acidic and easier to remove than mesitylenesulfonic acid, simplifying workup .
Q. What safety protocols are critical when handling DPPH, and how do its hazards impact experimental design?
DPPH is classified as harmful (Xn) and irritant (R20/21/22). Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Safety data (NFPA ratings: Health 2, Reactivity 1) mandate exclusion of moisture to prevent decomposition .
Methodological Considerations
Q. How can computational methods (e.g., DFT) guide the design of DPPH-mediated reactions?
DFT studies predict transition state geometries and activation barriers, enabling:
- Reaction pathway validation : Comparing calculated vs. experimental regioselectivity (e.g., N- vs. O-acylation).
- Catalyst design : Identifying ligands or additives that stabilize key intermediates.
- Solvent effects : Modeling solvation free energies to optimize reaction media .
Q. What analytical techniques are essential for characterizing DPPH-derived products and verifying reaction success?
Q. How can DPPH be integrated into continuous-flow systems for scalable synthesis of pharmaceuticals?
Continuous-flow setups improve scalability by:
- Precise mixing : Minimizes side reactions via rapid reagent homogenization.
- Temperature control : Microreactors maintain low temperatures (−30°C) for sensitive intermediates.
- In-line purification : Scavenger cartridges remove DPPA before product collection. This approach is demonstrated in Remdesivir intermediate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
